Physicochemical Differentiation: XLogP3 and Topological Polar Surface Area vs. Pyridinyl and Phenyl Analogs
5-(Thiophen-3-yl)-1,3,4-oxadiazole-2-thiol exhibits a computed XLogP3 of 1.7, which is 0.4 units lower than the 5-(pyridin-4-yl) analog (XLogP3 = 2.1) and within the range of simple phenyl-substituted oxadiazole-2-thiols (XLogP3 ≈ 1.6–2.3) [1][2]. Its topological polar surface area (TPSA) of 94 Ų is identical to the thiophen-2-yl isomer but significantly higher than the 5-phenyl analog (TPSA ≈ 71 Ų), driven by the sulfur atom in the thiophene ring [1][3]. These differences directly impact passive membrane permeability and solubility, making the thiophen-3-yl derivative distinct in applications where balanced lipophilicity is critical.
| Evidence Dimension | XLogP3 (lipophilicity) and Topological Polar Surface Area (TPSA, Ų) |
|---|---|
| Target Compound Data | XLogP3 = 1.7; TPSA = 94 Ų |
| Comparator Or Baseline | 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol (XLogP3 = 2.1, TPSA = 87 Ų); 5-Phenyl-1,3,4-oxadiazole-2-thiol (TPSA ≈ 71 Ų); 5-(Thiophen-2-yl) isomer (TPSA = 94 Ų) |
| Quantified Difference | ΔXLogP3 = -0.4 vs. pyridinyl analog; ΔTPSA = +23 Ų vs. phenyl analog; TPSA identical to thiophen-2-yl isomer |
| Conditions | Computed values from PubChem (Cactvs 3.4.8.18 for TPSA, XLogP3 3.0) |
Why This Matters
Lipophilicity and TPSA are primary filters in drug discovery and agrochemical design; the thiophen-3-yl derivative offers a distinct combination of lower logP and higher polar surface area compared to phenyl and pyridinyl analogs, which can be advantageous for tuning bioavailability and reducing off-target binding.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 18935653, 5-(Thiophen-3-yl)-1,3,4-oxadiazole-2-thiol. https://pubchem.ncbi.nlm.nih.gov/compound/1092286-52-6. Accessed 10 May 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 7098995, 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol. https://pubchem.ncbi.nlm.nih.gov/compound/15264-63-8. Accessed 10 May 2026. View Source
- [3] National Center for Biotechnology Information. PubChem Compound Summary for CID 3423976, 5-Phenyl-1,3,4-oxadiazole-2-thiol. https://pubchem.ncbi.nlm.nih.gov/compound/3423976. Accessed 10 May 2026. View Source
